BENGHE Foundational & Exploratory

Check Availability & Pricing

(R)-Cyclopropyl(phenyl)methanamine
Hydrochloride: A Comprehensive Technical
Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

(R)-
Compound Name: cyclopropyl(phenyl)methanamine
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Abstract

This technical guide provides a detailed examination of the physical and chemical properties of
(R)-cyclopropyl(phenyl)methanamine hydrochloride, a chiral building block of significant
interest in pharmaceutical research and development. The document is structured to offer an
in-depth understanding of the compound's characteristics, supported by available data and
established scientific principles. It is intended for researchers, scientists, and drug development
professionals who require a thorough understanding of this molecule for its application in the
synthesis of active pharmaceutical ingredients (APIs), particularly those targeting the central
nervous system. While comprehensive, this guide also highlights areas where experimental
data is not publicly available, encouraging further investigation to complete the compound's
profile.

Introduction and Significance

(R)-cyclopropyl(phenyl)methanamine hydrochloride is a chiral primary amine salt that
serves as a valuable intermediate in asymmetric synthesis. Its structural motif, featuring a
stereogenic center connecting a phenyl and a cyclopropyl group, is found in a variety of
pharmacologically active molecules. The rigid cyclopropyl ring can influence the conformational
preferences of the molecule, potentially leading to enhanced binding affinity and selectivity for
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biological targets. The (R)-enantiomer is of particular importance as the stereospecific
synthesis of drug candidates is crucial for optimizing therapeutic efficacy and minimizing off-
target side effects. This compound is notably utilized in the development of novel therapeutics
for central nervous system disorders, such as antidepressants and antipsychotics.[1]

Nomenclature and Chemical Structure

A clear and unambiguous identification of (R)-cyclopropyl(phenyl)methanamine
hydrochloride is essential for scientific communication and regulatory purposes.

Caption: Chemical structure of (R)-cyclopropyl(phenyl)methanamine hydrochloride.

The structural and identifying information for this compound is summarized in the table below.

Identifier Value Source

(R)-
IUPAC Name cyclopropyl(phenyl)methanami  PubChem[2]

ne;hydrochloride

CAS Number 1416450-04-8 PubChem|[2]
Molecular Formula C10H14CIN PubChem][2]
Molecular Weight 183.68 g/mol PubChem|[2]
INChi Key QTUNRTDRPMOQNG- PubChem(2]

PPHPATTJSA-N

SMILES C1CC1--INVALID-LINK--N.CI PubChem[2]

Physicochemical Properties

The physicochemical properties of an API intermediate are critical for process development,
formulation, and understanding its biological behavior.

Physical State and Appearance

(R)-cyclopropyl(phenyl)methanamine hydrochloride is typically supplied as a solid powder.
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Melting Point

The melting point is a key indicator of purity. For the racemic mixture, 1-cyclopropyl-1-
phenylmethanamine hydrochloride, a melting point range of 232-237 °C has been reported.[3]
The melting point of the enantiomerically pure (R)-form is expected to be in a similar range,
though specific experimental data is not readily available in the public domain. A sharp melting
point range for the synthesized (R)-enantiomer would be a strong indicator of high purity.

Solubility

The solubility of a compound dictates its utility in various solvent systems for reaction,
purification, and formulation. Experimentally determined solubility data for (R)-
cyclopropyl(phenyl)methanamine hydrochloride in common laboratory solvents is not
widely published. However, based on its structure as a hydrochloride salt of a primary amine,
the following solubilities can be anticipated:

Water: Likely to be soluble due to the ionic nature of the hydrochloride salt.

Methanol and Ethanol: Expected to have good solubility due to the polarity of the solvents
and the potential for hydrogen bonding.

Dimethyl Sulfoxide (DMSO): High solubility is anticipated.

Apolar Solvents (e.g., Hexanes, Toluene): Poor solubility is expected.

Experimental Justification: The determination of solubility is a fundamental characterization
step. A standardized experimental protocol would involve adding known amounts of the
compound to a fixed volume of the solvent at a controlled temperature and observing the point
of complete dissolution. This can be done visually or by using techniques like UV-Vis
spectroscopy to measure the concentration of the dissolved solute.

pKa

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state
of a molecule at a given pH, which in turn affects its solubility, lipophilicity, and biological
activity. For the free amine, cyclopropyl(phenyl)methanamine, a predicted pKa of 9.29 + 0.10
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has been reported.[4] This value corresponds to the equilibrium between the protonated amine
(the hydrochloride salt) and the free amine.

Causality Behind Experimental Choice: The pKa of the conjugate acid (the ammonium ion) is
crucial for understanding its behavior in physiological systems (pH ~7.4). At this pH, the amine
will be predominantly in its protonated, charged form, which has significant implications for its
ability to cross cell membranes. Potentiometric titration is the standard experimental method for
determining pKa values. This involves titrating a solution of the hydrochloride salt with a strong
base and monitoring the pH change.

Spectroscopic and Analytical Characterization

A comprehensive spectroscopic and analytical profile is essential for the unambiguous
identification and quality control of (R)-cyclopropyl(phenyl)methanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

» 1H NMR: While a specific spectrum for the hydrochloride salt is not readily available, the
spectrum of the free amine has been referenced.[5] The expected proton NMR signals for
the hydrochloride salt in a solvent like DMSO-ds would include:

o Multiplets for the aromatic protons of the phenyl group (typically in the range of 7.2-7.5
ppm).

o Asignal for the benzylic proton (CH-N), which would likely be a multiplet due to coupling
with the cyclopropyl protons and the amine protons.

o Complex multiplets for the cyclopropyl protons in the upfield region (typically 0.2-1.5 ppm).

o A broad signal for the ammonium protons (-NHs*), the chemical shift of which can be
concentration and temperature dependent.

e 13C NMR: Specific experimental data for the hydrochloride salt is not available. Predicted
chemical shifts would show signals for the aromatic carbons, the benzylic carbon, and the
carbons of the cyclopropyl ring.
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Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Key
expected absorption bands for (R)-cyclopropyl(phenyl)methanamine hydrochloride would
include:

N-H stretching: A broad band in the region of 2400-3200 cm~! characteristic of an
ammonium salt.

Aromatic C-H stretching: Signals just above 3000 cm~1.

Aliphatic C-H stretching: Signals just below 3000 cm~1 for the cyclopropyl group.

C=C stretching: Bands in the 1450-1600 cm~? region corresponding to the phenyl ring.

N-H bending: Absorptions around 1500-1600 cm~1.

Chiral High-Performance Liquid Chromatography
(HPLC)

The determination of enantiomeric purity is of paramount importance for a chiral compound.
Chiral HPLC is the most common and reliable method for this purpose.
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Chiral HPLC Workflow
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Caption: A generalized workflow for the determination of enantiomeric excess using chiral
HPLC.

Experimental Protocol: Chiral HPLC Method Development

The following is a detailed, exemplary protocol for developing a chiral HPLC method for the
analysis of (R)-cyclopropyl(phenyl)methanamine.

1. Column Selection (Self-Validating System):
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Rationale: The choice of the chiral stationary phase (CSP) is the most critical factor. For
primary amines with aromatic and aliphatic substituents, polysaccharide-based CSPs (e.g.,
cellulose or amylose derivatives) and Pirkle-type CSPs are often effective.

Initial Screening:

o Column 1: A cellulose-based column (e.g., Chiralcel® OD-H).
o Column 2: An amylose-based column (e.g., Chiralpak® AD-H).
o Column 3: A Pirkle-type column (e.g., a (S,S)-Whelk-O® 1).

o This multi-column screening approach increases the probability of finding a suitable
separation and provides a self-validating system by comparing results across different
CSPs.

. Mobile Phase Screening:

Rationale: The mobile phase composition influences the retention and resolution of the
enantiomers. Both normal-phase and reversed-phase conditions should be evaluated.

Normal-Phase:

o Mobile Phase A: Hexane/lsopropanol (90:10 v/v) with 0.1% diethylamine (DEA) or
trifluoroacetic acid (TFA). The additive is crucial for good peak shape of amines.

o Mobile Phase B: Hexane/Ethanol (95:5 v/v) with 0.1% DEA or TFA.
Reversed-Phase:
o Mobile Phase C: Acetonitrile/Water (50:50 v/v) with 0.1% TFA.
o Mobile Phase D: Methanol/Water (60:40 v/v) with 0.1% TFA.
. Method Optimization:

Flow Rate: Start with a flow rate of 1.0 mL/min. This can be adjusted to optimize resolution
and analysis time.
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o Temperature: Begin at ambient temperature. Varying the temperature (e.g., between 15 °C
and 40 °C) can significantly impact selectivity.

o Detection: Use a UV detector at a wavelength where the phenyl group has strong
absorbance (e.g., 254 nm or 210 nm).

4. Data Analysis and Enantiomeric Excess (ee) Calculation:
» Integrate the peak areas of the two enantiomers (A_R and A_S).
o Calculate the enantiomeric excess using the formula:

o %ee=[JA_R-A_S|/(A_R+A_S)]*100

Synthesis Overview

The synthesis of optically active 1-cyclopropylalkyl-1-amines can be achieved through various
methods. A scalable approach has been described in the patent literature, which can be
adapted for the synthesis of (R)-cyclopropyl(phenyl)methanamine.[6]
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Caption: Conceptual synthetic pathway to (R)-cyclopropyl(phenyl)methanamine
hydrochloride.

This general strategy involves the reductive amination of cyclopropyl phenyl ketone with a
chiral amine to form a mixture of diastereomers. These diastereomers can then be separated
by chromatography or crystallization. Subsequent removal of the chiral auxiliary yields the
desired enantiomerically enriched free amine, which is then converted to the hydrochloride salt.

Safety and Handling

(R)-cyclopropyl(phenyl)methanamine hydrochloride is classified as an irritant.[2] It is
important to handle this compound in a well-ventilated area, wearing appropriate personal
protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation
of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly
with water.

Conclusion

(R)-cyclopropyl(phenyl)methanamine hydrochloride is a key chiral intermediate with
significant potential in the synthesis of novel pharmaceuticals. This guide has consolidated the
available information on its physical and chemical properties, spectroscopic characteristics, and
analytical methods. While a solid foundation of data exists, particularly regarding its structure
and identity, there is a clear need for further experimental determination of its solubility, melting
point of the pure enantiomer, and detailed spectroscopic data. The provided exemplary protocol
for chiral HPLC method development offers a robust starting point for researchers to establish
a reliable method for enantiomeric purity assessment. As the demand for enantiomerically pure
drugs continues to grow, a complete and experimentally validated dataset for such crucial
building blocks will be invaluable to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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